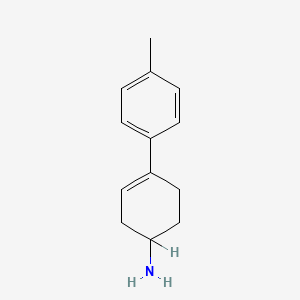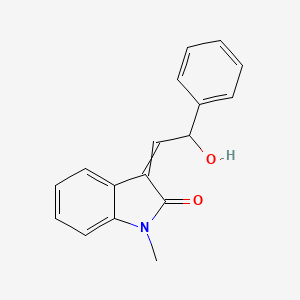
3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of indole derivatives This compound is known for its unique structure, which includes a hydroxy-phenylethylidene group attached to an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the condensation of 2-hydroxy-2-phenylethylamine with an appropriate indole derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include silylated derivatives of amines and substituted styrene oxides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Various substitution reactions can occur at the indole ring or the phenylethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic and nucleophilic reagents can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. The hydroxy-phenylethylidene group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The indole core may also interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and have been studied for their pharmaceutical and biological activities.
Phenylacetic acid derivatives: These compounds have a phenyl group and are used in various chemical reactions and applications.
Uniqueness
3-(2-Hydroxy-2-phenylethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific structure, which combines an indole core with a hydroxy-phenylethylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
62747-61-9 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
3-(2-hydroxy-2-phenylethylidene)-1-methylindol-2-one |
InChI |
InChI=1S/C17H15NO2/c1-18-15-10-6-5-9-13(15)14(17(18)20)11-16(19)12-7-3-2-4-8-12/h2-11,16,19H,1H3 |
Clave InChI |
IKFPIDHCHWYVHP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=CC(C3=CC=CC=C3)O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



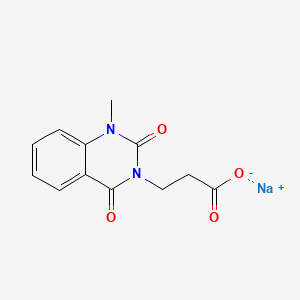
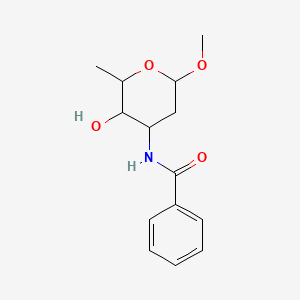
![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)


![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)

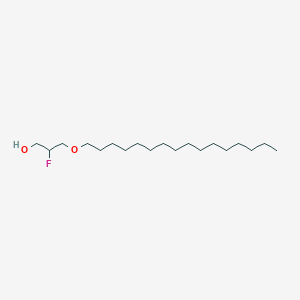

![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)

